Valine, 3,3'-dithiobis[N-acetyl-

Nitric oxide donor research In vivo neurotoxicity Negative control compound

For rigorous biomedical research using S-nitroso-N-acetylpenicillamine (SNAP) as a nitric oxide donor, authentic N-acetylpenicillamine disulfide is the only scientifically valid vehicle control. Unlike generic analogs, this specific homodimeric disulfide is redox-silent, lacks metal-chelating properties, and represents the true metabolic endpoint of SNAP decomposition, ensuring experimental reproducibility and accurate quantification in pharmacokinetic and NO-release studies.

Molecular Formula C14H24N2O6S2
Molecular Weight 380.5 g/mol
CAS No. 174292-09-2
Cat. No. B12336660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValine, 3,3'-dithiobis[N-acetyl-
CAS174292-09-2
Molecular FormulaC14H24N2O6S2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C
InChIInChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1
InChIKeyTYARMXWNXXYBMN-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valine, 3,3′-dithiobis[N-acetyl- (CAS 174292-09-2): N-Acetyl-D,L-penicillamine Disulfide Procurement & Selection Guide


Valine, 3,3′-dithiobis[N-acetyl- (CAS 174292-09-2, also indexed as CAS 67809-84-1), is the homodimeric disulfide of N-acetyl-D,L-penicillamine, bearing the synonym N-acetyl-D,L-penicillamine disulfide and the laboratory shorthand AP-SS. With molecular formula C₁₄H₂₄N₂O₆S₂ and a molecular weight of 380.48 g/mol, the compound consists of two N-acetyl-valyl residues linked by a central disulfide bond . It is the well-characterized organic decomposition product of S-nitroso-N-acetylpenicillamine (SNAP), one of the most widely used synthetic nitric oxide (NO) donors in biomedical research [1]. Unlike its parent thiol N-acetylpenicillamine, which retains a free sulfhydryl group capable of S-nitrosation and metal chelation, the disulfide form is redox-silent with respect to NO release and exhibits fundamentally different metal-binding behaviour [2].

Why Valine, 3,3′-dithiobis[N-acetyl- Cannot Be Replaced by Penicillamine Disulfide or N-Acetylpenicillamine in Critical Research Settings


Procuring an incorrect analog—whether penicillamine disulfide (PEN-3, CAS 20902-45-8, lacking N-acetyl groups) or the monomeric thiol N-acetylpenicillamine (PEN-2, CAS 59-53-0)—introduces confounding variables that compromise experimental reproducibility. Penicillamine disulfide possesses free amino groups that participate in copper(I) chelation via a stable chelate ring, whereas N-acetylation blocks this coordination mode, substantially reducing metal-complex stability [1]. Conversely, the monomeric N-acetylpenicillamine retains a free thiol that can undergo S-nitrosation, redox cycling, and mixed-disulfide formation with protein cysteines—activities entirely absent in the disulfide form [2]. These structural differences translate into quantifiable divergence in enzyme inhibition profiles, metal-binding stoichiometry, and biological inertness, making generic substitution scientifically indefensible for applications requiring the authentic N-acetylpenicillamine disulfide scaffold [3].

Quantitative Head-to-Head Evidence: Valine, 3,3′-dithiobis[N-acetyl- (CAS 174292-09-2) vs. Closest Analogs


In Vivo Biological Inertness vs. SNAP: This Compound Produces Zero Physiological, Behavioral, or Histological Effects at Doses Where SNAP Causes Convulsions and Necrotic Lesions

In a direct head-to-head in vivo comparison, S-nitroso-N-acetylpenicillamine (SNAP) microinjected into the lateral ventricle of conscious rats at 0.25–2 µmol produced dose-dependent convulsions, tonic hindlimb extension, forepaw dystonia, arterial hyperglycemia, and necrotic lesions of periventricular gray matter. In contrast, the decomposition residue of SNAP—identified as N-acetylpenicillamine disulfide (this compound)—injected intraventricularly at the identical 2 µmol dose was devoid of any physiological, behavioral, or histological effects [1]. This establishes the compound as a biologically inert negative control for distinguishing NO-mediated pharmacology from non-specific effects of the penicillamine scaffold.

Nitric oxide donor research In vivo neurotoxicity Negative control compound S-nitrosothiol decomposition

Decomposition Product Specificity: SNAP Degrades to N-Acetylpenicillamine Disulfide Plus Poly-sulfides, Whereas GSNO Degrades Cleanly to Glutathione Disulfide

Using thermogravimetric analysis coupled with mass spectrometry (MS), nuclear magnetic resonance (NMR), and ATR-FTIR, Tsai et al. (2019) demonstrated that the organic decomposition product of SNAP is N-acetylpenicillamine disulfide accompanied by tri- and tetrasulfide by-products, whereas S-nitrosoglutathione (GSNO) decomposes cleanly to a single product, glutathione disulfide (GSSG) [1]. The homolytic S–N bond cleavage temperature was measured at 132.8 ± 0.9 °C for SNAP versus 134.7 ± 0.8 °C for GSNO. Under solution conditions, after 7 h of fluorescent light exposure, SNAP decomposed 30 ± 2% compared with only 19.3 ± 0.5% for GSNO [1]. This product complexity means that authentic N-acetylpenicillamine disulfide reference standard is essential for identifying and quantifying SNAP degradation in any experimental system.

S-nitrosothiol stability NO-donor decomposition Analytical reference standard Thermogravimetric analysis

S-Nitrosation Kinetics: N-Acetylpenicillamine Exhibits 8.6-Fold Lower S-Nitrosation Rate than Glutathione, Dictating Slower SNAP Formation

Keshive et al. (1996) determined the relative rate constants for S-nitrosation (k7/k4) of three biological thiols using a competitive kinetics approach with morpholine as reference nucleophile. The rate constant for N-acetylpenicillamine was k7/k4 = (0.48 ± 0.04) × 10⁴ M⁻¹, compared with (4.15 ± 0.28) × 10⁴ M⁻¹ for glutathione and (2.11 ± 0.11) × 10⁴ M⁻¹ for N-acetylcysteine, at pH 7.4 and 23 °C [1]. This 8.6-fold lower S-nitrosation rate for N-acetylpenicillamine relative to glutathione is attributed to steric hindrance from the gem-dimethyl groups adjacent to the thiol, a structural feature preserved in the disulfide form. The slower formation kinetics of the S-nitroso adduct (SNAP) directly impacts experimental design for NO-release studies, as SNAP generation from the thiol precursor is kinetically disfavored compared to GSNO formation from glutathione.

S-nitrosothiol formation kinetics Nitric oxide biochemistry Thiol reactivity Competitive kinetics

Copper Complexation: N-Acetylpenicillamine Disulfide Forms Only Weak Cu(II) Complexes, Unlike Penicillamine Disulfide Which Supports Stable Cu(I) Chelation via Free Amino Groups

Vallon and Badinand used polarographic methods to compare the copper-binding behaviour of penicillamine, N-acetylpenicillamine, and the oxidation product dithiobisvaline (penicillamine disulfide). Penicillamine forms a stable 1:1 copper(I) chelate complex in which the free amino group participates in ring formation, conferring high stability. N-acetylpenicillamine, with its amino group blocked, cannot form this chelate ring and yields a less stable copper(I) complex [1]. The disulfide oxidation product (dithiobisvaline) can only form a weak complex with copper(II), and the stability of this complex is low. With N-acetylation of the amino groups (as in the target compound, CAS 174292-09-2), even this weak Cu(II) interaction is further attenuated, since the only available coordination sites are the carboxylate oxygens and the disulfide sulfur atoms, neither of which provides strong metal binding [1].

Metal chelation Wilson's disease research Copper biochemistry Polarography

Reduction Resistance: Penicillamine-Based Disulfides Are 267–875-Fold More Resistant to Glutathione-Mediated Reduction than Captopril Disulfide

Drummer et al. (1987) compared the chemical and enzyme-mediated reduction of penicillamine disulfide and captopril disulfide. Near-quantitative reduction of captopril disulfide was achieved with tributyl phosphine (200 mM), whereas no detectable penicillamine was formed from penicillamine disulfide under identical conditions. Among physiological thiol reductants (25 mM), glutathione achieved only 15% reduction of penicillamine disulfide, compared with dithioerythritol (8%) and cysteine (5.1%). Kinetic analysis revealed that the initial rate of reduction and the equilibrium constant for reduction of penicillamine disulfide by glutathione were 267-fold and 875-fold lower, respectively, than those for captopril disulfide at pH 7.4 [1]. Although measured on penicillamine disulfide (PEN-3), the steric hindrance from the gem-dimethyl groups adjacent to the disulfide bond—the primary factor responsible for this reduction resistance—is equally present in N-acetylpenicillamine disulfide, predicting comparably low reducibility.

Disulfide redox biochemistry Thiol-disulfide exchange Drug metabolism Therapeutic drug monitoring

High-Value Application Scenarios for Valine, 3,3′-dithiobis[N-acetyl- (CAS 174292-09-2) Where Analog Substitution Is Contraindicated


Negative Control for S-Nitroso-N-acetylpenicillamine (SNAP) in In Vivo NO-Donor Pharmacology

In any in vivo experiment employing SNAP as an NO donor, the authentic N-acetylpenicillamine disulfide must be used as the vehicle/negative control. Gross et al. (1994) demonstrated that the decomposition residue of SNAP—this compound at 2 µmol intraventricularly—produces zero physiological, behavioral, or histological effects, whereas SNAP at the same dose causes convulsions, hyperglycemia, and necrotic lesions [1]. Substitution with penicillamine disulfide or glutathione disulfide introduces a different molecular scaffold that does not faithfully replicate the pharmacokinetic distribution or metabolic fate of the SNAP decomposition product, potentially generating false-negative or false-positive control data.

Analytical Reference Standard for SNAP Stability and Degradation Product Identification

Tsai et al. (2019) established that SNAP decomposition yields a complex mixture of N-acetylpenicillamine disulfide plus tri- and tetrasulfides, unlike the clean single-product decomposition of GSNO to glutathione disulfide [1]. Authentic N-acetylpenicillamine disulfide (CAS 174292-09-2) is therefore required as the primary reference standard for HPLC, LC-MS, or GC-MS methods that quantify SNAP degradation in pharmaceutical formulations, biomedical device coatings, or NO-release polymer matrices. Generic disulfide standards would produce incorrect retention times and fragmentation patterns, leading to misidentification and inaccurate quantification.

Non-Chelating Control in Penicillamine Metal Mobilization and Wilson's Disease Research

Polarographic evidence from Vallon and Badinand demonstrates that N-acetylpenicillamine cannot form the stable Cu(I) chelate ring that penicillamine forms, because the acetyl group blocks amino-group participation in coordination [1]. The disulfide form further eliminates the free thiol required for Cu(I) binding. The N-acetylpenicillamine disulfide (CAS 174292-09-2) thus serves as the definitive non-chelating control in experiments designed to isolate copper-chelation-dependent effects from thiol-mediated or disulfide-mediated effects of penicillamine therapy in Wilson's disease models [1].

Stable End-Product Marker for Penicillamine/N-Acetylpenicillamine Oxidative Metabolism Studies

The extreme reduction resistance of penicillamine-based disulfides—267–875-fold more resistant to glutathione-mediated reduction than captopril disulfide at pH 7.4—means that once formed, N-acetylpenicillamine disulfide is effectively a metabolic endpoint that accumulates irreversibly under physiological redox conditions [1]. This property makes the compound an ideal analyte for tracking cumulative oxidative metabolism of N-acetylpenicillamine or penicillamine in pharmacokinetic studies, therapeutic drug monitoring, and in vitro hepatocyte metabolism assays, where more readily reduced disulfide markers would be confounded by ongoing redox cycling.

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